
N,N'-Dicyclohexylcarbamimidic 4-(2-(methoxycarbonyl)phenoxy)benzoic Anhydride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-Dicyclohexylcarbamimidic 4-(2-(methoxycarbonyl)phenoxy)benzoic Anhydride is a complex organic compound with the molecular formula C28H34N2O5 and a molecular weight of 478.58 g/mol . This compound is known for its unique chemical structure, which includes both carbamimidic and anhydride functional groups. It is used in various scientific research applications due to its reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Dicyclohexylcarbamimidic 4-(2-(methoxycarbonyl)phenoxy)benzoic Anhydride typically involves multiple steps. One common method includes the reaction of 4-(2-(methoxycarbonyl)phenoxy)benzoic acid with N,N’-dicyclohexylcarbodiimide (DCC) under anhydrous conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature. The resulting product is then purified using column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N,N’-Dicyclohexylcarbamimidic 4-(2-(methoxycarbonyl)phenoxy)benzoic Anhydride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions typically result in the replacement of specific functional groups with the nucleophile.
Scientific Research Applications
N,N’-Dicyclohexylcarbamimidic 4-(2-(methoxycarbonyl)phenoxy)benzoic Anhydride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N,N’-Dicyclohexylcarbamimidic 4-(2-(methoxycarbonyl)phenoxy)benzoic Anhydride involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. This interaction can affect various cellular pathways, potentially resulting in biological effects such as inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
N,N’-Dicyclohexylcarbodiimide (DCC): A related compound used as a coupling reagent in peptide synthesis.
4-(2-(Methoxycarbonyl)phenoxy)benzoic Acid: A precursor in the synthesis of the target compound.
Carbodiimides: A class of compounds with similar reactivity and applications in organic synthesis.
Uniqueness
N,N’-Dicyclohexylcarbamimidic 4-(2-(methoxycarbonyl)phenoxy)benzoic Anhydride is unique due to its combination of carbamimidic and anhydride functional groups, which confer distinct reactivity and potential biological activities. This makes it a valuable compound for various research applications, particularly in the fields of chemistry and biology.
Properties
Molecular Formula |
C28H34N2O5 |
|---|---|
Molecular Weight |
478.6 g/mol |
IUPAC Name |
methyl 2-[4-(N,N'-dicyclohexylcarbamimidoyl)oxycarbonylphenoxy]benzoate |
InChI |
InChI=1S/C28H34N2O5/c1-33-27(32)24-14-8-9-15-25(24)34-23-18-16-20(17-19-23)26(31)35-28(29-21-10-4-2-5-11-21)30-22-12-6-3-7-13-22/h8-9,14-19,21-22H,2-7,10-13H2,1H3,(H,29,30) |
InChI Key |
ZJAMJDQKSGCNQV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1OC2=CC=C(C=C2)C(=O)OC(=NC3CCCCC3)NC4CCCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


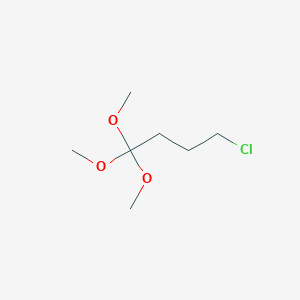
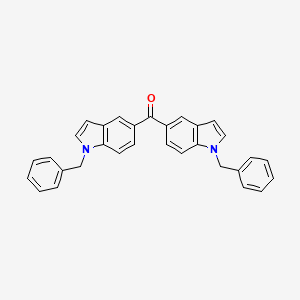

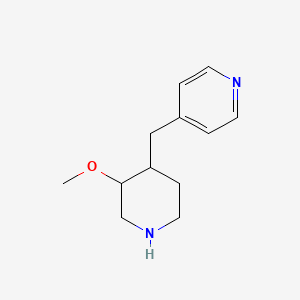
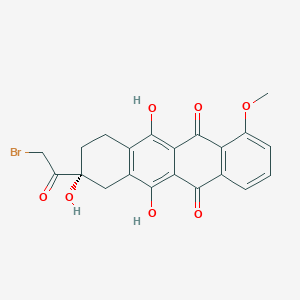
![(3R,6S)-6-[(3R,5R)-7-[2-(4-fluorophenyl)-4-[(2-hydroxyphenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13851155.png)
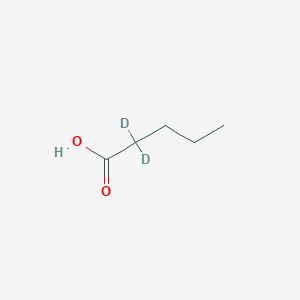
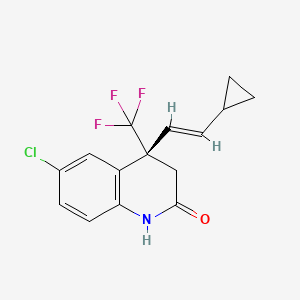

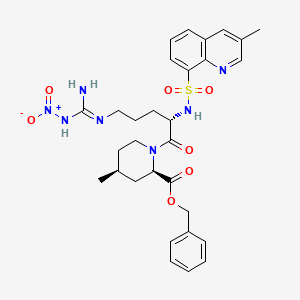
![1-[2-(Trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane Hydrochloride](/img/structure/B13851174.png)



